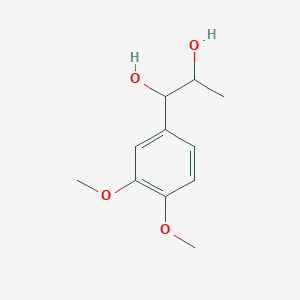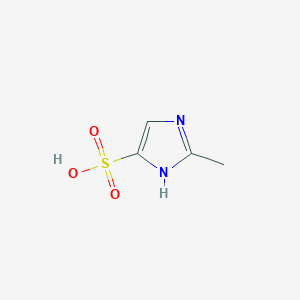
1-(3,4-Dimethoxyphenyl)propane-1,2-diol
Overview
Description
The compound "1-(3,4-Dimethoxyphenyl)propane-1,2-diol" is a diol with methoxy substituents on the aromatic ring. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. These studies provide insights into the behavior of methoxy groups on phenyl rings and the properties of related diol compounds.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the BF2 complex mentioned earlier exists as two polymorphs with different orientations of the methoxy groups, affecting the crystal packing and intermolecular interactions . Another compound, 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide, crystallizes in the monoclinic space group, with its structure determined by X-ray analysis . These studies highlight the importance of molecular conformation and packing in determining the properties of the compounds.
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been explored, such as the regioselective halogenation of a diphenylpropane dione derivative, which occurs at specific positions depending on the reagents and conditions . Acid treatment of lignin derivatives leads to the formation of diarylpropanones, demonstrating the susceptibility of such compounds to undergo transformation under acidic conditions . These reactions provide a basis for understanding the reactivity of "this compound" and its potential chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various techniques. The BF2 complex exhibits chromic effects and solid-state emission that can be modulated by external stimuli . The crystallization behavior of a dimethoxyphenoxy derivative shows spontaneous resolution into enantiomers, indicating chiral properties . Copolymers containing a methacryloxyphenyl propane derivative have been studied for their hardness, abrasion resistance, and other physical properties relevant to dental applications . These findings suggest that "this compound" may also possess unique physical and chemical properties that could be exploited in various applications.
Scientific Research Applications
Crystallization and Enantiomeric Separation
The compound 1-(3,4-Dimethoxyphenyl)propane-1,2-diol has been studied for its crystallization properties. Research by Bredikhin et al. (2017) explored the phase behavior of a closely related compound (3-(2,6-dimethoxyphenoxy)propane-1,2-diol), noting its tendency for spontaneous resolution and separation into enantiomers through crystallization. The study highlights the formation of crystalline precipitates with moderate enantiomeric excess values, indicating the compound's potential in chiral separation processes (Bredikhin, A. A., Bredikhina, Z. A., Antonovich, O. A., Zakharychev, D., & Krivolapov, D., 2017).
Lignin Model Compound Studies
The compound is also used in studies related to lignin, a complex plant-derived polymer. Yokoyama (2015) utilized a related lignin model compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol, to understand the β-O-4 bond cleavage mechanism during lignin acidolysis. This research provides insights into the chemical processes involved in lignin degradation, which is crucial for developing efficient methods for biomass utilization (Yokoyama, T., 2015).
Enzymatic Oxidation Studies
Chen et al. (2000) investigated the enzymatic oxidation of 1-(3,4-dimethoxyphenyl)-1-propene, leading to the formation of this compound and its derivatives. This study is significant for understanding the enzymatic pathways and potential applications in biocatalysis (Chen, C. L., Potthast, A., Rosenau, T., Gratzl, J., Kirkman, A., Nagai, D., & Miyakoshi, T., 2000).
Polymer Synthesis
Rahim (2020) conducted research on synthesizing novel polyacetylenes using compounds including 1-(3,4-dimethoxyphenyl) propane-2-yl prop-2-ynylcarbamate, closely related to this compound. This study is pertinent in the field of polymer chemistry, showcasing the compound's role in developing new materials with potential applications in various industries (Rahim, E. A., 2020).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7,11-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGABKKBQQGFTLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20133-19-1 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20133-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl isoeugenol glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020133191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-DIMETHOXYPHENYL)PROPANE-1,2-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6222F124L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)






![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)




